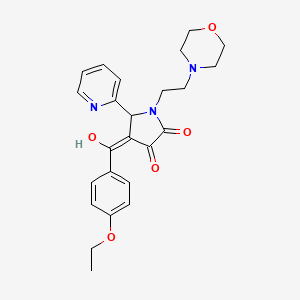

4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618877-67-1

Cat. No.: VC4367091

Molecular Formula: C24H27N3O5

Molecular Weight: 437.496

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618877-67-1 |

|---|---|

| Molecular Formula | C24H27N3O5 |

| Molecular Weight | 437.496 |

| IUPAC Name | (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C24H27N3O5/c1-2-32-18-8-6-17(7-9-18)22(28)20-21(19-5-3-4-10-25-19)27(24(30)23(20)29)12-11-26-13-15-31-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+ |

| Standard InChI Key | QYCLTJYZTXBGQR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O |

Introduction

4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrole derivatives. It exhibits potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents.

Synthesis Methods

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can be achieved through various synthetic routes. A notable method involves a multicomponent reaction, coupling substituted aryl aldehydes, amines, and pyrrole derivatives.

Synthetic Approaches

-

Multicomponent Reaction: Involves the coupling of various reactants such as substituted aryl aldehydes, amines, and pyrrole derivatives.

-

Other Methods: May include condensation reactions or cyclization processes, depending on the availability of starting materials.

Potential Applications

This compound has potential applications in drug development and biological research. Studies on related compounds have shown significant binding affinities for fibroblast growth factor receptors, indicating potential therapeutic applications in oncology.

Biological Activities

-

Oncology: Potential therapeutic applications due to binding affinities for fibroblast growth factor receptors.

-

Medicinal Chemistry: Serves as a lead compound for developing therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume